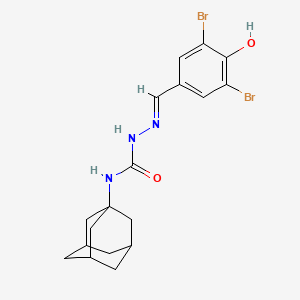![molecular formula C13H11BrN4O B6071599 N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B6071599.png)
N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and pyridine-2-carboximidamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
作用機序
The mechanism of action of N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with DNA or proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in DNA replication and repair.
類似化合物との比較
- N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylene]acetohydrazide
- N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylene]benzohydrazide
Comparison: N’-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide is unique due to the presence of the pyridine-2-carboximidamide moiety, which can enhance its ability to form stable coordination complexes with metal ions. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
特性
IUPAC Name |
N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-10-4-5-12(19)9(7-10)8-17-18-13(15)11-3-1-2-6-16-11/h1-8,19H,(H2,15,18)/b17-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFPAMLOTMQGGA-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN=CC2=C(C=CC(=C2)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\N=C/C2=C(C=CC(=C2)Br)O)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-chlorophenyl)[1-(3,4,5-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6071518.png)
![(2Z)-2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6071522.png)

![1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6071546.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B6071556.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)
![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-BROMO-6-METHOXYPHENOL](/img/structure/B6071569.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![N~2~-acetyl-N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]glycinamide](/img/structure/B6071588.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B6071589.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6071596.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)
![isopropyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6071626.png)
